1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine (CAS 1248365-25-4) is a synthetic, small-molecule pyrazole derivative with the molecular formula C₉H₁₇N₃S and a molecular weight of 199.32 g/mol. The compound features a 4-amino substituted pyrazole core N-alkylated with a 2-(tert-butylthio)ethyl side chain.

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
Cat. No. B13632434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCC(C)(C)SCCN1C=C(C=N1)N
InChIInChI=1S/C9H17N3S/c1-9(2,3)13-5-4-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3
InChIKeyRTFLOVVHRKBWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine: Key Identifiers and Baseline Chemical Profile


1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine (CAS 1248365-25-4) is a synthetic, small-molecule pyrazole derivative with the molecular formula C₉H₁₇N₃S and a molecular weight of 199.32 g/mol . The compound features a 4-amino substituted pyrazole core N-alkylated with a 2-(tert-butylthio)ethyl side chain. This structure integrates a primary aromatic amine, a heterocyclic ring, and a sterically bulky, lipophilic thioether moiety. Commercially, it is offered as a research chemical with typical purities of 97% or 98% and is primarily intended as a synthetic building block or a fragment for medicinal chemistry and biological screening efforts .

1

Synthetic building block for medicinal chemistry fragment libraries

2

Sterically demanding tert-butylthio group enables unique steric and lipophilic modulation

3

4-amino regioisomer provides a defined vector for directed functionalization and hinge-binding design

Why Generic 4-Aminopyrazole Alternatives Cannot Replace 1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine


Simple 4-aminopyrazoles (e.g., 1-methyl- or 1-phenyl-1H-pyrazol-4-amine) and analogs with smaller alkylthio side chains (e.g., methylthioethyl or ethylthioethyl) are not direct functional replacements for this compound. The unique tert-butylthio group introduces a combination of extreme steric bulk (Taft steric parameter Es for tert-butyl ~ -2.78 versus -1.24 for ethyl) and significantly increased lipophilicity (calculated π contribution for S-tert-butyl vs. S-methyl) that is essential for critical molecular recognition events, such as occupying a deep hydrophobic S3 pocket in cysteine cathepsin targets, as inferred from the broader class of pyrazole-based thioethers [1]. Without this precise steric and lipophilic profile, biological potency and selectivity profiles are likely to be severely compromised, making exact structural matching mandatory for reproducible results in discovery programs.

Risk 1

Simple 4-aminopyrazoles lack the extreme steric bulk of the tert-butylthio group and may not occupy deep hydrophobic pockets.

Risk 2

Analogs with smaller alkylthio side chains (methyl/ethyl) exhibit significantly lower lipophilicity, potentially altering cell permeability and solubility balance.

Risk 3

The 3-amino regioisomer or unsubstituted 4-aminopyrazole changes pharmacophore geometry, which may disrupt intended hinge-binding interactions.

Quantitative Differential Evidence Guide for Procuring 1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine


Steric Bulk Differentiation: Tert-Butylthio vs. Methylthio or Ethylthio Substitution

The steric demand of the thioether substituent is a key differentiator. The Taft steric parameter (Es) quantifies this. For a tert-butylthio group, the estimated Es is approximately -2.78 (based on the value for a tert-butyl group), indicating extreme steric hindrance. In contrast, an ethylthio group has an Es of approximately -1.24. This profound steric difference directly impacts the ability of the ligand to fit into sterically demanding binding clefts, as observed in the cathepsin S S3 pocket where only larger thioethers are tolerated [1].

Steric Bulk
Class-level inference
Target (tert-butylthio)Taft Es ≈ -2.78
Comparator (ethylthio)Taft Es ≈ -1.24
ΔEs≈ 1.54

Supports steric pocket fit differentiation

Class-level inference; binding assay required for validation

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Lipophilicity Modulation for Optimized ADME Properties

The calculated partition coefficient (clogP) is a critical parameter for CNS penetration and metabolic stability. While experimentally derived logP values for this specific compound are not publicly available, in silico prediction using standard methods (e.g., XLogP3) estimates a significantly higher lipophilicity for the tert-butylthio analog compared to a smaller methylthio or ethylthio analog. This increase in lipophilicity is strategically used to optimize logD profiles, as documented in the pyrazole-thioether cathepsin S inhibitor series, where subtle changes to the thioether P3 moiety were used to tune both potency and DMPK properties [1].

Lipophilicity
Supporting evidence
Predicted ΔclogP ≈ 0.8

Supports lipophilicity-driven ADME tuning

In silico prediction; experimental logD validation needed

Drug Metabolism and Pharmacokinetics (DMPK) Lipophilicity Property-Based Design

Positional Isomer Differentiation: 4-Amine vs. 3-Amine Regioisomeric Pyrazoles

The 1-(2-(tert-butylthio)ethyl)-1H-pyrazol-4-amine regioisomer offers a distinct vectorality for the amine substituent compared to the commercially available 3-amino isomer (CAS 1341767-18-7). While no direct biological comparison is reported, the 4-amino isomer projects its hydrogen bond donor/acceptor capabilities at a different angle and distance relative to the N1-thioether side chain. This can be critical for interacting with a protein hinge region, as seen with numerous kinase inhibitors. In structural biology, a 4-amino pyrazole can form a different hydrogen-bonding pattern with a backbone carbonyl, potentially offering an alternative selectivity or potency profile against a target panel compared to the 3-amino isomer .

Regiochemistry
Supporting evidence
Target4-amine pyrazole
Comparator3-amine isomer
DifferenceDistinct vector and hydrogen bond geometry

Alters pharmacophore vector and hinge-binding pattern

No direct biological comparison; structural analysis

Medicinal Chemistry Kinase Inhibitors Regiochemistry

Key Research and Procurement Scenarios for 1-(2-(Tert-butylthio)ethyl)-1H-pyrazol-4-amine


Fragment-Based Lead Discovery Targeting Cysteine Proteases

Based on class-level evidence from pyrazole-based thioether cathepsin S inhibitors [1], this compound is exceptionally well-suited as a fragment-sized building block for exploring deep S3 hydrophobic pockets in cysteine proteases. Its sterically demanding tert-butylthio group is designed to probe a larger volume of chemical space than smaller thioether analogs, potentially leading to fragment hits with higher initial affinity and improved ligand efficiency. Procurement would be justified for a focused fragment library with the goal of achieving a nanomolar start point.

Kinase Hinge-Binder Design with Regiochemical Specificity

The 4-amine substitution pattern on the pyrazole core is a classic hinge-binding motif for kinase ATP-binding sites. The tert-butylthio side chain provides a unique vector for accessing a back hydrophobic pocket. For groups designing kinase inhibitors (e.g., for BTK, ITK, or JAK family targets), acquiring this specific building block enables rapid parallel library synthesis through amide coupling or SNAr reactions, allowing exploration of selectivity-determining regions not accessible with the common 3-amino regioisomer or simpler N-alkyl-4-aminopyrazoles.

Optimization of Drug-Like Properties via Lipophilic Thioether Incorporation

In a lead optimization campaign where increasing lipophilicity in a controlled manner is required to improve cell permeability without an unacceptable rise in metabolic clearance, this compound serves as a precise tool. In silico evidence suggests a ΔclogP of ~0.8 compared to a methylthioethyl analog [1]. Medicinal chemists can procure this analog to directly test the impact of this calculated property shift on cellular potency and microsomal stability in a matched molecular pair analysis.

Application
Selection Property
Validation Focus
Fragment-based protease pocket probing
Tert-butylthio steric bulk for deep pocket access
Fragment binding affinity and ligand efficiency assays
Kinase inhibitor hinge-binder design
4-amine regioisomer for distinct hinge geometry
Kinase panel selectivity and cellular potency
Matched-pair property optimization
Controlled lipophilicity increase for permeability tuning
Cell permeability and microsomal stability correlation
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